molecular formula C30H48N2O2 B1445541 6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) CAS No. 96506-59-1

6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol)

Cat. No. B1445541
CAS RN: 96506-59-1
M. Wt: 468.7 g/mol
InChI Key: CUXUAAZRJVGOMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) involves a reaction with triethylamine in hexane for 8 hours, yielding a 71% product . Another method involves refluxing in acetonitrile at 20°C for 4 hours, yielding a 64% product .


Molecular Structure Analysis

The molecular structure of 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) has been studied in various contexts. For the monomeric Ti derivative, the metal was solved in a trigonal bipyramidal geometry. For the Zr and Hf derivatives, a symmetric dinuclear complex was formed where the ethoxide moiety of the AM-DBP2 ligand bridges to the other metal center, generating an octahedral geometry .


Chemical Reactions Analysis

The chemical reactions involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) have been explored in the context of group 4 metal alkoxides. The product from each system led to a tetradentate AM-DBP2 ligand and retention of a parent alkoxide ligand .

Scientific Research Applications

Crystallography

  • The compound has been used in the field of crystallography . A study published in the journal “Zeitschrift für Kristallographie - New Crystal Structures” discusses the crystal structure of a cadmium(II) complex of this compound .
  • The researchers synthesized the complex and analyzed its structure using X-ray diffraction . The crystal structure was determined to be monoclinic, with specific lattice parameters .
  • The results showed that the compound forms a complex with cadmium(II), ethanol, and water, and the crystal structure was successfully determined .

Polymer Chemistry

  • The compound has also been used in the field of polymer chemistry . A study published in “Polymer Chemistry” discusses its use in the reversible-deactivation radical polymerization of vinyl acetate .
  • The researchers used the compound to control the radical polymerization of vinyl acetate . The molecular weight of the resulting polymer increased linearly with the conversion, matching the theoretical values .
  • The results showed that the compound is effective at mediating the polymerization of various monomers, demonstrating its versatility in this field .

Microelectronics

  • The compound has been used in the field of microelectronics . A study discusses the use of this compound in 3D-printed microelectronics for integrated circuitry and passive wireless sensors .
  • The researchers used the compound in the fabrication of microelectronic devices using 3D printing technology . The specific methods of application or experimental procedures are not detailed in the summary .
  • The outcomes of this research are not specified in the summary, but the use of this compound in such applications suggests potential for advancements in microelectronics .

Scale Inhibition

  • The compound has been used in the field of scale inhibition . A study published in “RSC Publishing” discusses its use in the synthesis of polyaspartic acid-capped 2 .
  • The researchers used the compound in the synthesis of a scale inhibitor, and the scale inhibition efficiency of the resulting product was tested .
  • The results showed that the scale inhibition efficiency of the product increases with the increase of its concentration and remains nearly unchanged at a certain concentration, showing an obvious “threshold effect” .

Coordination Chemistry

  • The compound has been used in the field of coordination chemistry . A study discusses the coordination behavior of the tridentate alkoxy ligand 6,6’-((2-hydroxyethyl)azanediyl)bis(methylene)bis(2,4-di-tert-butylphenol) (termed H3-AM-DBP2) with group 4 metal alkoxides ([M(OR)4]) in a 1:1 ratio .
  • The researchers found that it generates [(ONep)Ti(κ4(O,O’,O”,N)-AM-DBP2)] and [(OR)Zr(κ4(μ-O,O’,O”,N)-AM-DBP2)]2 (M = Zr, Hf) . Additional studies revealed that increasing the stoichiometric ratio to 1:2 H3-AM-DBP2: [M(OR)4] led to the isolation of [(ONep)Ti(κ4(μ-O,O’,O”,N)-AM-DBP2)(μ-ONep)Ti(ONep)3] and others .
  • The results showed that the metal complexed by the AM-DBP2 ligand has a pseudo octahedral geometry while the other metal adopts an intermediate trigonal bipyramidal (TBP-5)/square base pyramidal (SBP-5) geometry for 1 but a distorted SBP-5 for both 2 and 3 .

Spectroscopic Studies

  • The compound has been used in spectroscopic studies . A study discusses the synthesis, molecular structure, and spectroscopic studies of 6,6’-((1E,1’E)-(ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol) .
  • The researchers synthesized the compound and characterized it using FTIR, 1H NMR, 13C NMR, and X-ray crystallographic techniques .
  • The results showed that the compound crystallizes in monoclinic space group C2/c with Z = 4 in the unit cell .

Future Directions

The future directions of research involving 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol) include exploring its impact on the morphology of nanoceramic materials generated from group 4 metal alkoxides . This could potentially lead to new applications in material engineering and other fields.

properties

IUPAC Name

2-[N-(2-aminoethyl)-3,5-ditert-butyl-2-hydroxyanilino]-4,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O2/c1-27(2,3)19-15-21(29(7,8)9)25(33)23(17-19)32(14-13-31)24-18-20(28(4,5)6)16-22(26(24)34)30(10,11)12/h15-18,33-34H,13-14,31H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXUAAZRJVGOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N(CCN)C2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743241
Record name 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol)

CAS RN

96506-59-1
Record name 2,2'-[(2-Aminoethyl)azanediyl]bis(4,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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